molecular formula C11H16N2O8S B12935350 ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate

((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate

Cat. No.: B12935350
M. Wt: 336.32 g/mol
InChI Key: YDTJTAFQFCBRNG-PEBGCTIMSA-N
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Description

((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a methanesulfonate group, and a dihydropyrimidinyl moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the dihydropyrimidinyl group. The final step involves the addition of the methanesulfonate group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the dihydropyrimidinyl moiety, potentially converting it to a more saturated form.

    Substitution: The methanesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under mild conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in enzymatic reactions makes it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dihydropyrimidinyl moiety is particularly important for its biological activity, as it can mimic natural substrates and inhibit enzymatic processes. The methanesulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Uniqueness: ((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl methanesulfonate stands out due to its combination of a tetrahydrofuran ring and a dihydropyrimidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O8S

Molecular Weight

336.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C11H16N2O8S/c1-19-9-8(15)6(5-20-22(2,17)18)21-10(9)13-4-3-7(14)12-11(13)16/h3-4,6,8-10,15H,5H2,1-2H3,(H,12,14,16)/t6-,8-,9-,10-/m1/s1

InChI Key

YDTJTAFQFCBRNG-PEBGCTIMSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COS(=O)(=O)C)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)COS(=O)(=O)C)O

Origin of Product

United States

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